molecular formula C10H10ClFO3 B14028996 2-Chloro-5-fluoro-4-isopropoxybenzoic acid

2-Chloro-5-fluoro-4-isopropoxybenzoic acid

Cat. No.: B14028996
M. Wt: 232.63 g/mol
InChI Key: UASXSTDMUJVBSR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-isopropoxybenzoic acid is a halogenated benzoic acid derivative with a molecular structure featuring chloro (Cl), fluoro (F), and isopropoxy (OCH(CH₃)₂) substituents at positions 2, 5, and 4 of the benzene ring, respectively, along with a carboxylic acid group at position 1. The isopropoxy group introduces steric bulk and lipophilicity, which may influence its solubility and biological activity.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

2-chloro-5-fluoro-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H10ClFO3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14)

InChI Key

UASXSTDMUJVBSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation and crystallization are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, hydroquinones, and various ester derivatives .

Scientific Research Applications

2-Chloro-5-fluoro-4-isopropoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The closest structurally related compound in the provided evidence is 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid (C₇H₃ClF₂O₄S, MW 256.61 g/mol) . Key structural differences include:

  • Substituents :
    • The target compound has an isopropoxy group (electron-donating) at position 4.
    • The compared compound features a fluorosulfonyl group (strong electron-withdrawing) at position 5 and a fluoro group at position 4 .
  • Functional Groups :
    • Both share a carboxylic acid group, but the fluorosulfonyl group in the latter introduces additional polarity and reactivity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property 2-Chloro-5-fluoro-4-isopropoxybenzoic Acid (Inferred) 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic Acid
Molecular Formula C₁₀H₁₀ClFO₃ C₇H₃ClF₂O₄S
Molecular Weight ~231.63 g/mol 256.61 g/mol
Hydrogen Bond Donors 1 (COOH) 1 (COOH)
Hydrogen Bond Acceptors 3–4 (COOH + isopropoxy) 6 (COOH + fluorosulfonyl)
XLogP3-AA Higher (estimated, due to lipophilic isopropoxy) 1.5 (indicating moderate polarity)

Biological Activity

2-Chloro-5-fluoro-4-isopropoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound's unique structure allows it to interact with various biological targets, leading to significant implications in therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12ClF3O3
  • Molecular Weight : 280.67 g/mol
  • IUPAC Name : 2-chloro-5-fluoro-4-(propan-2-yloxy)benzoic acid

Research indicates that this compound may exert its biological effects through the modulation of specific protein interactions and pathways associated with cell survival and apoptosis.

  • c-Myc Inhibition :
    • The compound has shown potential in disrupting the c-Myc-Max protein-protein interaction, which is crucial for the transcriptional activation of genes involved in cell proliferation and survival. This disruption can lead to reduced oncogenic activity in various cancer types, including lung and colorectal cancers .
  • Targeting Bcl-2 Family Proteins :
    • It has been suggested that compounds similar to this compound can target anti-apoptotic Bcl-2 family proteins, enhancing apoptotic pathways in cancer cells. This mechanism is particularly relevant in cancers where these proteins are overexpressed .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential therapeutic applications.

Table 1: Summary of Biological Activities

StudyBiological ActivityTargetFindings
Study 1c-Myc-Max Disruptionc-MycDemonstrated potent inhibition of c-Myc-Max/DNA complex formation at 100 µM concentration .
Study 2Apoptosis InductionBcl-2 FamilyShowed effective binding to Mcl-1 and Bfl-1 proteins, leading to increased apoptosis in lymphoma cells .
Study 3Anti-inflammatory EffectsCathepsin CIndicated potential role in modulating inflammatory responses through cathepsin C pathways .

Case Study: Lymphoma Cell Lines

A significant study highlighted the effects of a series of benzoic acid derivatives, including this compound, on lymphoma cell lines. The compound exhibited a dual-selective binding profile to Mcl-1 and Bfl-1 proteins, leading to enhanced cell death in engineered lymphoma cells dependent on these proteins for survival. The findings suggest that this compound could serve as a foundation for developing more advanced dual inhibitors targeting multiple anti-apoptotic proteins .

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